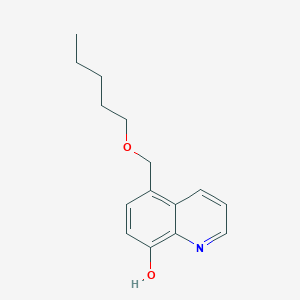
2,4-Dichloro-7-methoxyquinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-7-methoxyquinazolin-6-ol: is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,4-Dichlor-7-methoxyquinazolin-6-ol erfolgt typischerweise durch Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Chlorierung von 7-Methoxyquinazolin-6-ol unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorylchlorid. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,4-Dichlor-7-methoxyquinazolin-6-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome können durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Methoxygruppe kann unter bestimmten Bedingungen zu einer Hydroxylgruppe oxidiert oder zu einer Methylgruppe reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsreaktionen: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden:
Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können Produkte wie 2,4-Diamino-7-methoxyquinazolin-6-ol gebildet werden.
Oxidationsprodukte: 2,4-Dichlor-7-hydroxyquinazolin-6-ol.
Reduktionsprodukte: 2,4-Dichlor-7-methylquinazolin-6-ol.
Wissenschaftliche Forschungsanwendungen
Chemie: 2,4-Dichlor-7-methoxyquinazolin-6-ol wird als Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen verwendet, darunter potenzielle Inhibitoren von epidermalem Wachstumsfaktor-Rezeptorkinase .
Biologie und Medizin: Diese Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf Krebs und andere Krankheiten zielen, die mit Mitochondrienfunktionsstörungen verbunden sind .
Industrie: In der pharmazeutischen Industrie wird es bei der Entwicklung und Produktion von Medikamenten wie Prazosin und Terazosin verwendet, die zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen eingesetzt werden .
5. Wirkmechanismus
Der Wirkmechanismus von 2,4-Dichlor-7-methoxyquinazolin-6-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme, wie z. B. epidermale Wachstumsfaktor-Rezeptorkinase, durch Bindung an deren aktive Zentren hemmt. Diese Hemmung kann zur Störung von Signalwegen führen, die an Zellproliferation und -überleben beteiligt sind, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as epidermal growth factor receptor kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2,4-Dichlor-6,7-dimethoxychinazolin
- 2,4-Diamino-6,7-dimethoxychinazolin
- 2-Chlor-4,6,7-trimethoxychinazolin
Vergleich: 2,4-Dichlor-7-methoxyquinazolin-6-ol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. So ist es beispielsweise aufgrund der Methoxygruppe an der 7. Position und der Chloratome an der 2. und 4. Position in bestimmten Substitutionsreaktionen reaktiver als seine Analoga .
Eigenschaften
Molekularformel |
C9H6Cl2N2O2 |
|---|---|
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
2,4-dichloro-7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-7-3-5-4(2-6(7)14)8(10)13-9(11)12-5/h2-3,14H,1H3 |
InChI-Schlüssel |
KEPXJFDBXCWXDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


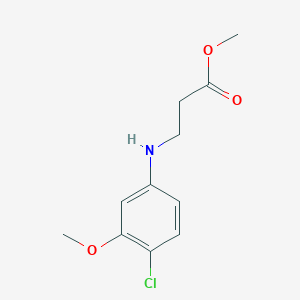
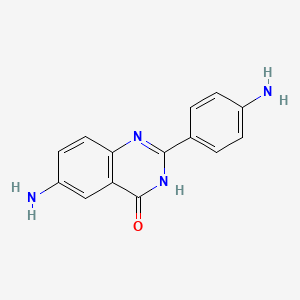


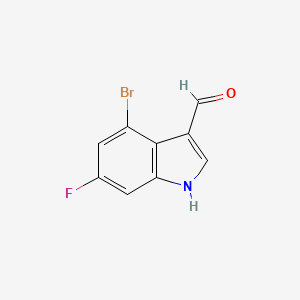

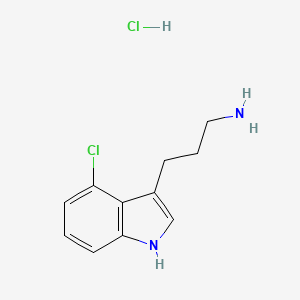


![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
